![molecular formula C26H25N5O4 B2815341 ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896293-99-5](/img/no-structure.png)

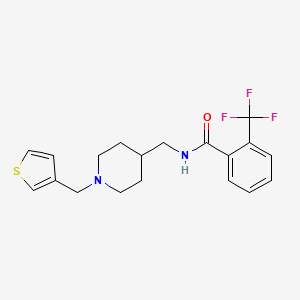

ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

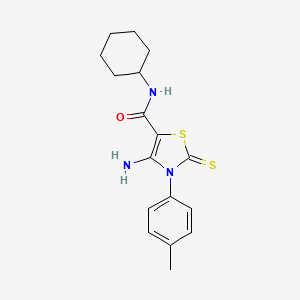

Ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C26H25N5O4 and its molecular weight is 471.517. The purity is usually 95%.

BenchChem offers high-quality ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ionic Liquid Catalysis

One study highlights the use of ionic liquids, such as 1-ethyl-3-methylimidazole acetate ([EMIM]OAc), as mild and effective catalysts for synthesizing imidazole derivatives. This suggests that similar ionic liquids or conditions might be relevant for synthesizing or modifying compounds like the one you're interested in, particularly in the context of creating trisubstituted imidazoles with potential pharmaceutical applications (Zang et al., 2010).

Adenosine Receptor Research

Research into 2-phenylimidazo[2,1-i]purin-5-ones, which are structurally related to your compound, investigated their use as ligands for human A(3) adenosine receptors. Such compounds have shown potential in increasing affinity for these receptors, which could imply research applications in developing new therapeutic agents targeting adenosine receptors for conditions like cardiovascular diseases (Ozola et al., 2003).

Synthetic Methodologies

The synthesis of ethyl 3,4-dimethoxyphenyl(phenyl)acetate as a precursor for dopamine analogs indicates interest in synthetic routes to complex molecules with potential activity as adrenergic agonists. This underscores the broader interest in developing synthetic methodologies for complex molecules that could have neurological applications (Gentles et al., 1991).

Antimicrobial Research

Compounds structurally related to the one you mentioned have been synthesized for their potential antimicrobial activities. This includes research into the synthesis and antimicrobial evaluation of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, indicating a research application in discovering new antimicrobial agents (Sharma et al., 2004).

Antioxidant Research

Studies on the antioxidant properties of various phenolic compounds suggest that similar investigations could be conducted on your compound, especially if it possesses phenolic structures. These studies are crucial in identifying new antioxidant agents with potential health benefits (Zhang et al., 2009).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves the condensation of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form ethyl 2-(3,4-dimethylphenyl)hydrazine-1-carboxylate. This intermediate is then reacted with 2-phenyl-4,7-dihydro-1H-imidazo[2,1-f]purin-5-one to form ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate.", "Starting Materials": [ "3,4-dimethylphenylhydrazine", "ethyl acetoacetate", "2-phenyl-4,7-dihydro-1H-imidazo[2,1-f]purin-5-one", "sodium ethoxide", "acetic acid", "ethanol", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethylphenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 2-(3,4-dimethylphenyl)hydrazine-1-carboxylate.", "Step 2: Reaction of ethyl 2-(3,4-dimethylphenyl)hydrazine-1-carboxylate with 2-phenyl-4,7-dihydro-1H-imidazo[2,1-f]purin-5-one in the presence of acetic acid and ethanol to form ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate.", "Step 3: Purification of the product by recrystallization from ethanol and washing with water and sodium bicarbonate." ] } | |

CAS RN |

896293-99-5 |

Product Name |

ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate |

Molecular Formula |

C26H25N5O4 |

Molecular Weight |

471.517 |

IUPAC Name |

ethyl 2-[6-(3,4-dimethylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |

InChI |

InChI=1S/C26H25N5O4/c1-5-35-21(32)15-30-24(33)22-23(28(4)26(30)34)27-25-29(22)14-20(18-9-7-6-8-10-18)31(25)19-12-11-16(2)17(3)13-19/h6-14H,5,15H2,1-4H3 |

InChI Key |

VNSSXVPXRUDYKW-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC(=C(C=C4)C)C)C5=CC=CC=C5)N(C1=O)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-acetamido-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2815258.png)

![4-(tert-butyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2815261.png)

![(E)-3-(1,3-Benzodioxol-5-yl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]prop-2-enamide](/img/structure/B2815263.png)

![3-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)propanamide](/img/structure/B2815264.png)

![N-(3-chlorophenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2815265.png)

![1-[2-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,2,4-triazole](/img/structure/B2815275.png)

![Allyl 2-(butylthio)-7-methyl-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2815279.png)

![5,5-Dioxo-5lambda6-thiaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2815281.png)